4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride
Mephedrone metabolite (hydrochloride) ((±)-ephedrine stereochemistry) is an analytical reference standard categorized as a cathinone metabolite. It is a metabolite of mephedrone. This product is intended for research and forensic applications.
Mephedrone (4-methylmethcathinone) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that is formed by the N-demethylation of the primary amine on mephedrone. This metabolite of mephedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Mephedrone (4-methylmethcathinone) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that is formed by the N-demethylation of the primary amine on mephedrone. This metabolite of mephedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
117342-78-6
VCID:
VC0158849
InChI:
InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1
SMILES:
CC1=CC=C(C=C1)C(C(C)NC)O.Cl
Molecular Formula:
C11H18ClNO
Molecular Weight:
215.72 g/mol
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride
CAS No.: 117342-78-6
Cat. No.: VC0158849
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mephedrone metabolite (hydrochloride) ((±)-ephedrine stereochemistry) is an analytical reference standard categorized as a cathinone metabolite. It is a metabolite of mephedrone. This product is intended for research and forensic applications. Mephedrone (4-methylmethcathinone) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that is formed by the N-demethylation of the primary amine on mephedrone. This metabolite of mephedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 117342-78-6 |
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | (1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1 |
| Standard InChI Key | DDFKODAFZRBBOK-FOKYBFFNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O.Cl |
| SMILES | CC1=CC=C(C=C1)C(C(C)NC)O.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(C)NC)O.Cl |
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